1-butyl-6-chloro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
1-Butyl-6-chloro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic derivative of the 1,4-dihydroquinolin-4-one scaffold, a structural motif prevalent in antimicrobial and pharmacological agents. Its core structure includes:
- A 1-butyl group at position 1, enhancing lipophilicity and membrane penetration.
- A 6-chloro substituent at position 6, a common feature in quinolones for antibacterial activity.
- A 4-methylbenzenesulfonyl group at position 3, introducing strong electron-withdrawing properties that may influence target binding .
Properties
IUPAC Name |
1-butyl-6-chloro-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c1-3-4-11-22-13-19(20(23)17-12-15(21)7-10-18(17)22)26(24,25)16-8-5-14(2)6-9-16/h5-10,12-13H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBVEEHZLDKCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-6-chloro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the butyl group: Alkylation of the quinoline core with butyl halides under basic conditions.
Chlorination: Introduction of the chlorine atom using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-butyl-6-chloro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-butyl-6-chloro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with key analogs, emphasizing substituent effects:
Key Observations
Position 1 Substituents: The 1-butyl group in the target compound contrasts with benzyl () or pentyl (compound 81, ) chains.
Position 3 Modifications :
- The 4-methylbenzenesulfonyl group in the target compound is a stronger electron-withdrawing group than the acyl (APDQ230122) or naphthalene carbonyl (compound 80) groups. This may increase binding affinity to bacterial enzymes like DNA gyrase or topoisomerase IV .
- 4-Isopropylbenzenesulfonyl () introduces steric bulk compared to the target’s 4-methyl group, which could reduce target accessibility .
Position 6 Substituents: The 6-chloro group in the target compound is associated with enhanced antibacterial activity in quinolones, whereas 6-ethoxy () or 6-methoxy () substituents may shift activity toward Gram-positive bacteria due to altered pharmacokinetics .
SAR Insights :
- Electron-withdrawing groups at position 3 (e.g., sulfonyl) improve stability and enzyme inhibition compared to electron-donating groups (e.g., methoxybenzoyl in compound 93) .
- Halogenation at position 6 (Cl, F) is critical for intercalating into DNA-enzyme complexes in quinolones, suggesting the target compound may share this mechanism .
Biological Activity
1-butyl-6-chloro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H20ClN1O2S
- Molecular Weight : 353.87 g/mol
The presence of a chloro group and a sulfonyl moiety suggests potential interactions with biological targets, which may contribute to its pharmacological effects.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially mitigating oxidative stress in cells.
- Antimicrobial Properties : Some studies have indicated that this compound could exhibit antimicrobial activity against various pathogens.
Antitumor Activity
Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects on cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 12.3 |
| A549 (Lung Cancer) | 8.9 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound shows promise as an anticancer agent.
Antimicrobial Activity
In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
These results indicate that the compound possesses varying degrees of antibacterial activity, which could be explored further for therapeutic applications.
Study 1: Anticancer Efficacy
A study conducted by Sivaramkumar et al. (2010) investigated the effects of this compound on tumor growth in vivo using mouse models. The results showed a significant reduction in tumor size and weight compared to control groups, supporting its potential as an anticancer agent.
Study 2: Antimicrobial Properties
In another study focusing on antimicrobial efficacy, researchers tested the compound against clinical isolates of bacteria. The findings revealed that it effectively inhibited the growth of resistant strains, suggesting its potential use in treating infections caused by multidrug-resistant organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
